molecular formula C15H9FO2S B6404480 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% CAS No. 1261952-05-9

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95%

Cat. No. B6404480
CAS RN: 1261952-05-9
M. Wt: 272.30 g/mol
InChI Key: PXEAZZRDCSIDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid (2-BTFBA) is a fluorinated benzoic acid derivative with a sulfur-containing heterocyclic ring. It is a versatile building block for organic synthesis and has been widely used in the synthesis of various organic compounds. 2-BTFBA has also been studied for its potential applications in the field of scientific research, such as in the synthesis of drugs, biocatalysts, and materials. In

Scientific Research Applications

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% has a wide range of applications in the field of scientific research. It has been used in the synthesis of drugs, biocatalysts, and materials. For example, 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% has been used in the synthesis of a new class of anti-inflammatory drugs, as well as in the synthesis of a new class of biocatalysts for the production of biofuels. It has also been used in the synthesis of materials for use in fuel cells and solar cells.

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the sulfur-containing heterocyclic ring of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% is responsible for its biological activity, as it can act as a chelating agent and bind to metal ions. This binding can affect the activity of enzymes and other proteins, leading to the desired biological effect.
Biochemical and Physiological Effects
2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% is a versatile building block for organic synthesis and has a high yield of 95%. This makes it an ideal reagent for lab experiments. However, it is important to note that it is a highly reactive compound and should be handled with care.

Future Directions

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% has potential applications in the development of new drugs, biocatalysts, and materials. Further research is needed to explore these potential applications. Additionally, further research is needed to explore the mechanism of action of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% and to identify new biochemical and physiological effects. Finally, research is needed to develop new synthesis methods for 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% and to optimize existing methods.

Synthesis Methods

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 2-bromobenzoic acid and thiophene-2-sulfonyl chloride in the presence of a catalyst and a base, such as potassium carbonate. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide, at a temperature of around 80°C. The reaction yields 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95% in a high yield of 95%.

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-11-6-3-5-10(14(11)15(17)18)13-8-9-4-1-2-7-12(9)19-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEAZZRDCSIDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.